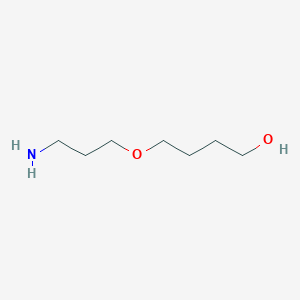
4-(3-Aminopropoxy)-1-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Aminopropoxy)-1-butanol is an organic compound that features both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropoxy)-1-butanol typically involves the reaction of 3-aminopropanol with 1,4-butanediol. One common method is to use a nucleophilic substitution reaction where the hydroxyl group of 1,4-butanediol is replaced by the amino group of 3-aminopropanol under basic conditions. This reaction can be catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and solvents that can be easily recycled is also considered to make the process more sustainable.
化学反应分析
Types of Reactions
4-(3-Aminopropoxy)-1-butanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Produces 4-(3-Aminopropoxy)butanal.
Reduction: Produces 4-(3-Aminopropyl)butanol.
Substitution: Produces compounds like 4-(3-Aminopropoxy)butyl chloride or 4-(3-Aminopropoxy)butyl bromide.
科学研究应用
4-(3-Aminopropoxy)-1-butanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
作用机制
The mechanism of action of 4-(3-Aminopropoxy)-1-butanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(3-Aminopropyl)butanol: Similar structure but lacks the ether linkage.
3-Aminopropanol: A simpler molecule with similar functional groups.
1,4-Butanediol: Lacks the amino group but has similar hydroxyl functionality.
Uniqueness
4-(3-Aminopropoxy)-1-butanol is unique due to the presence of both an amino group and an ether linkage, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This makes it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
25277-19-4 |
|---|---|
分子式 |
C7H17NO2 |
分子量 |
147.22 g/mol |
IUPAC 名称 |
4-(3-aminopropoxy)butan-1-ol |
InChI |
InChI=1S/C7H17NO2/c8-4-3-7-10-6-2-1-5-9/h9H,1-8H2 |
InChI 键 |
PJLOHVAAPSXEQI-UHFFFAOYSA-N |
规范 SMILES |
C(CCOCCCN)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethenyl-1-ethylspiro[3.4]octan-2-one](/img/structure/B14129620.png)
![N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(1R,18S,21E,28S,29R,30R)-30-[(2S,4S,5R,6R)-5-(dimethylamino)-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-9,52-dihydroxy-18-[(1R)-1-hydroxyethyl]-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14129626.png)
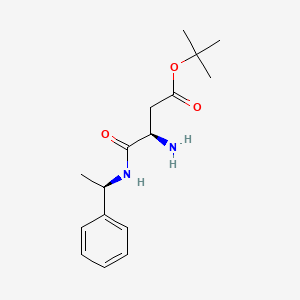
![8-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14129628.png)
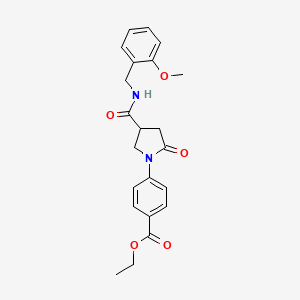
![4-(3'-(Dibenzo[b,d]furan-4-yl)-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B14129637.png)
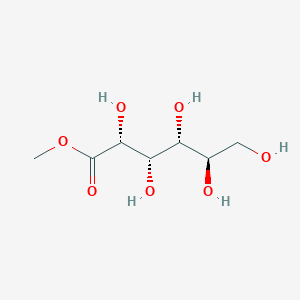
![N-[5-[[4-[4-[acetyl(hydroxy)amino]butylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide](/img/structure/B14129643.png)
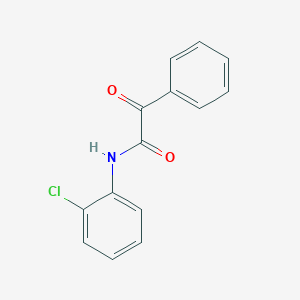
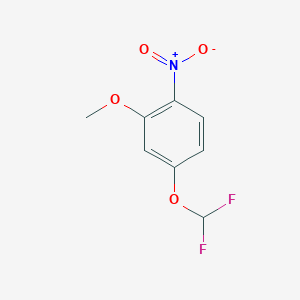
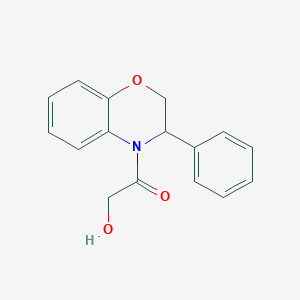
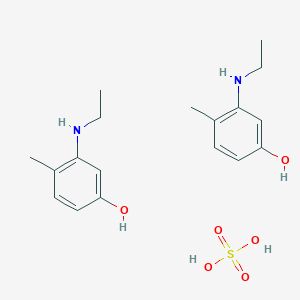
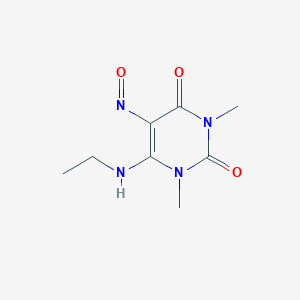
![2-(3-Chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B14129707.png)
